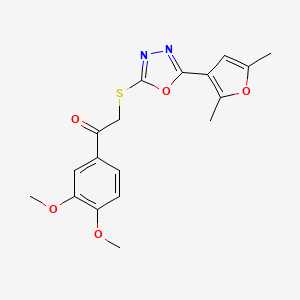

1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Description

Propriétés

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c1-10-7-13(11(2)24-10)17-19-20-18(25-17)26-9-14(21)12-5-6-15(22-3)16(8-12)23-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPBNQAMZHTVKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl component. This can be achieved through the methylation of phenol derivatives. Subsequent steps include the formation of the furan ring and the introduction of the oxadiazole group. Reaction conditions often require the use of strong bases, oxidizing agents, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are crucial to ensure the purity and consistency of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse reactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various substituents, leading to derivatives with different functional groups.

Applications De Recherche Scientifique

This compound has garnered interest in several scientific research areas:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.

Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs targeting specific diseases.

Industry: Its unique properties make it valuable in the creation of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The phenyl and oxadiazole groups are key to its binding affinity, influencing pathways related to enzyme activity and signal transduction. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Heterocyclic Core and Substituent Variations

The table below compares the target compound with analogs differing in heterocyclic cores, substituents, or functional groups:

Structural and Functional Insights

- Heterocycle Stability : The 1,3,4-oxadiazole core in the target compound offers greater π-electron deficiency compared to triazoles (e.g., ), enhancing electrophilic reactivity. Thiadiazoles (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability.

- 2,5-Dimethylfuran-3-yl introduces steric hindrance and moderate polarity, contrasting with electron-withdrawing groups like sulfonyl () or chloro ().

- Thioether vs. Thione : The thioether linkage in the target compound (C–S–C) is less reactive than thione (C=S) groups (e.g., ), favoring stability under physiological conditions.

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone?

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative under reflux conditions (e.g., using carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol) .

- Step 2: Introduction of the thioether linkage by reacting the oxadiazole intermediate with a brominated ethanone derivative (e.g., 2-bromo-1-(3,4-dimethoxyphenyl)ethanone) in a nucleophilic substitution reaction .

- Key Conditions: Temperature (60–80°C), solvent (ethanol or DMF), and pH control (basic conditions) to minimize side reactions .

Example Protocol (Adapted from ):

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | KOH, CS₂, ethanol, reflux (8 h) | Oxadiazole-thione intermediate | 70–85% |

| 2 | Acetyl chloride, glacial acetic acid, 40 min reflux | Final compound | 60–75% |

Q. What analytical techniques are used to confirm the structure and purity of the compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify aromatic, methoxy, and thioether groups (e.g., δ 3.8–4.1 ppm for methoxy protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H⁺]⁺ at m/z calculated for C₂₁H₂₁N₂O₅S: 413.12) .

- X-ray Crystallography: Resolves spatial arrangement of functional groups, critical for understanding reactivity .

- Purity Check: Thin-layer chromatography (TLC) using methanol:chloroform (1:9) .

Q. What preliminary biological activities have been reported for this compound?

Initial screening often focuses on:

- Antimicrobial Activity: Disk diffusion assays against Staphylococcus aureus and Escherichia coli; MIC values compared to reference drugs (e.g., ampicillin) .

- Anticancer Potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values reported in μM ranges .

- Anti-inflammatory Effects: COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

- Automated Flow Reactors: Improve scalability and reduce side products (e.g., by maintaining precise temperature/pH control) .

- Solvent Screening: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol minimizes byproducts .

- Catalyst Optimization: Use of Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .

Case Study ( ): Replacing traditional batch reactors with flow systems increased yield from 65% to 82% for oxadiazole intermediates.

Q. How can contradictions in reported biological activity data be systematically addressed?

- Comparative Structural Analysis: Test analogs with modified substituents (e.g., replacing 3,4-dimethoxyphenyl with 4-chlorophenyl) to isolate activity-contributing groups .

- Dose-Response Curves: Validate IC₅₀ values across multiple assays (e.g., MTT vs. apoptosis-specific assays) to rule out false positives .

- Computational Modeling: Molecular docking (e.g., using AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2 or DNA topoisomerase) .

Example of Data Contradiction Resolution: Conflicting antimicrobial results were resolved by standardizing inoculum size (CFU/mL) and culture media across labs .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Substituent Variation: Synthesize analogs with modified aryl groups (e.g., 4-ethylphenyl vs. 4-methoxyphenyl) and compare bioactivity .

- Pharmacophore Mapping: Identify critical moieties (e.g., the oxadiazole-thioether backbone) using 3D-QSAR models .

- Metabolic Stability Studies: Incubate the compound with liver microsomes to assess the impact of substituents on half-life (e.g., methoxy groups reduce CYP450-mediated oxidation) .

SAR Table (Adapted from ):

| Substituent on Oxadiazole | Bioactivity (IC₅₀, μM) | Key Observation |

|---|---|---|

| 2,5-Dimethylfuran-3-yl | 12.4 (HeLa) | Optimal balance of lipophilicity and H-bonding |

| Pyridin-3-yl | 28.7 (HeLa) | Reduced activity due to polar N-atom |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.